molecular formula C11H9BrS B1273725 2-[4-(Bromomethyl)phenyl]thiophene CAS No. 81443-46-1

2-[4-(Bromomethyl)phenyl]thiophene

Cat. No.: B1273725
CAS No.: 81443-46-1
M. Wt: 253.16 g/mol
InChI Key: ZHUUJVAVOVMLCK-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenyl]thiophene is an organic compound with the molecular formula C11H9BrS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its bromomethyl group attached to the phenyl ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenyl]thiophene typically involves the bromination of 4-methylphenylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.

    Oxidation and Reduction: While less common, the thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for thiophene oxidation.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.

    Coupling Products:

    Oxidation Products: Sulfoxides and sulfones with altered electronic properties.

Scientific Research Applications

2-[4-(Bromomethyl)phenyl]thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in drug discovery, particularly in the design of molecules with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the production of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]thiophene depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack or coupling reactions. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

    2-Bromothiophene: Lacks the phenyl group, making it less versatile in substitution reactions.

    4-Bromomethylphenylthiophene: Similar structure but with different substitution patterns, affecting its reactivity and applications.

    Thiophene Derivatives: Various thiophene derivatives with different substituents can exhibit unique properties and reactivities.

Uniqueness: 2-[4-(Bromomethyl)phenyl]thiophene is unique due to the presence of both a bromomethyl group and a thiophene ring, providing a combination of reactivity and electronic properties that are valuable in synthetic chemistry and material science.

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUUJVAVOVMLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383600
Record name 2-[4-(bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81443-46-1
Record name 2-[4-(bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(bromomethyl)phenyl]thiophene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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